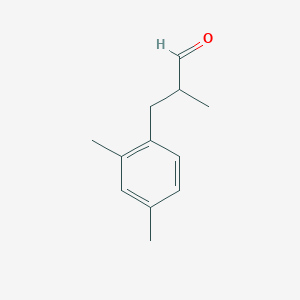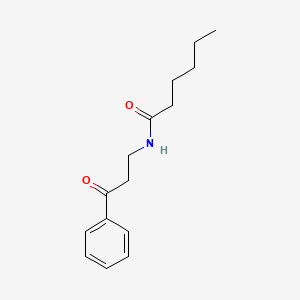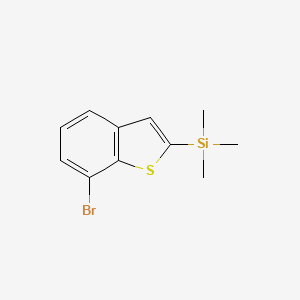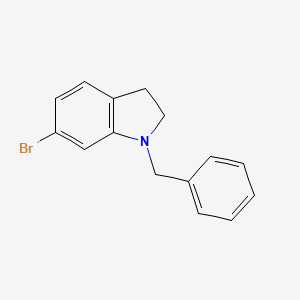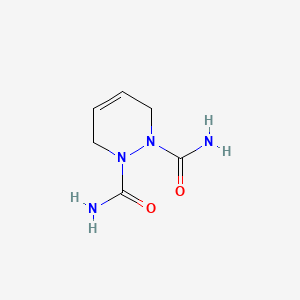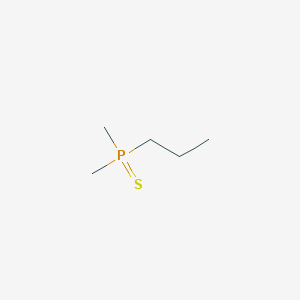![molecular formula C18H18N2O2 B13988795 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-38-1](/img/structure/B13988795.png)
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid is a complex organic compound that belongs to the class of indazole carboxylic acids. This compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the indazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Introduction of the 2,4,6-Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using 2,4,6-trimethylbenzyl chloride or 2,4,6-trimethylbenzoyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxamide
- 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylate
- 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxaldehyde
Uniqueness
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,6-trimethylphenyl group enhances its lipophilicity and stability, while the carboxylic acid group provides opportunities for further functionalization and derivatization.
Propiedades
Número CAS |
920019-38-1 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-[(2,4,6-trimethylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)15(13(3)9-11)10-20-16-7-5-4-6-14(16)17(19-20)18(21)22/h4-9H,10H2,1-3H3,(H,21,22) |
Clave InChI |
BOHRZVVRKQLBKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



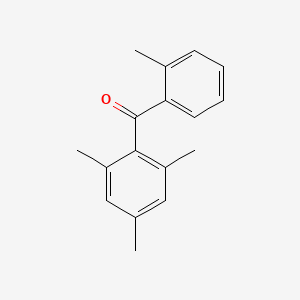
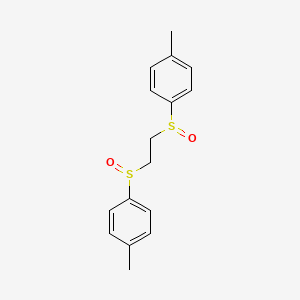
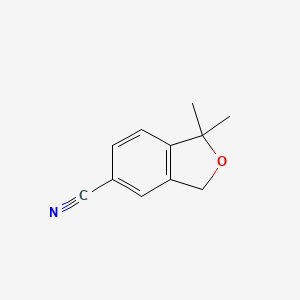
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
